molecular formula C15H14O2 B13897643 Methyl 2-cyclopropyl-1-naphthoate

Methyl 2-cyclopropyl-1-naphthoate

Cat. No.: B13897643
M. Wt: 226.27 g/mol
InChI Key: IBQXQHJVNPDEKZ-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-1-naphthoate is a synthetic organic compound characterized by a naphthalene backbone substituted with a cyclopropyl group at position 2 and a methyl ester moiety at position 1. Its structure combines aromaticity (naphthalene) with the strain and steric effects of a cyclopropane ring, making it a molecule of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-cyclopropylnaphthalene-1-carboxylate

InChI

InChI=1S/C15H14O2/c1-17-15(16)14-12-5-3-2-4-10(12)8-9-13(14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3

InChI Key

IBQXQHJVNPDEKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthoate derivatives.

Scientific Research Applications

Methyl 2-cyclopropyl-1-naphthoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The ester functional group can undergo hydrolysis, releasing the active naphthoate moiety, which can interact with cellular components and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Naphthoate Esters and Methylnaphthalenes

Methyl 1-naphthoate
  • Structure : Lacks the cyclopropyl group at position 2.
  • Applications : Commonly used as a reference compound in chromatographic analyses (e.g., gas chromatography) .
2-Methylnaphthalene ()
  • Toxicity : Classified as a hazardous substance with documented respiratory and dermal toxicity in occupational settings .
  • Key Difference : The ester group in Methyl 2-cyclopropyl-1-naphthoate increases polarity compared to 2-methylnaphthalene, likely altering bioavailability and metabolic pathways.
Sandaracopimaric Acid Methyl Esters ()
  • Structure: Diterpenoid methyl esters isolated from plant resins (e.g., Austrocedrus chilensis).
  • Comparison: These esters feature alicyclic diterpene backbones, contrasting with the aromatic naphthalene system of this compound. The latter’s cyclopropyl group introduces unique strain effects absent in diterpenoid esters.
  • Applications : Plant-derived esters are implicated in ecological roles (e.g., antimicrobial defense) , whereas the synthetic nature of this compound suggests laboratory-oriented uses.

Physicochemical Properties

The table below extrapolates properties of this compound based on structural analogs and available evidence:

Compound Melting Point (°C) Solubility Stability Key Features
This compound Not reported Low in water Moderate (ester hydrolysis) Aromatic + cyclopropane strain
2-Methylnaphthalene 34–36 Insoluble in water High Volatile, industrial solvent
Sandaracopimaric acid methyl ester Not specified Lipophilic High (plant resin) Diterpenoid, ecological role

Notes:

  • The ester group in this compound likely enhances solubility in polar organic solvents (e.g., ethanol, acetone) compared to non-esterified naphthalenes.
  • Cyclopropane’s angle strain may increase reactivity in ring-opening reactions, a feature absent in diterpenoid esters.

Toxicological and Environmental Considerations

  • This compound: No direct toxicity data are available. The ester group may reduce volatility compared to 2-methylnaphthalene, altering exposure pathways .
  • Diterpenoid Methyl Esters (): Generally low toxicity in ecological contexts but may exhibit antimicrobial properties .

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